1-Oxide-4-thiomorpholine acetic acid

Lipophilicity Drug-likeness ADME

1-Oxide-4-thiomorpholine acetic acid (CAS 258530-60-8), systematically named (1-oxido-4-thiomorpholinyl)acetic acid, is a sulfur- and nitrogen-containing heterocyclic building block. It features a thiomorpholine ring bearing an S-oxide group and an acetic acid substituent, with a molecular formula of C₆H₁₁NO₃S and a molecular weight of 177.22 g/mol.

Molecular Formula C6H12ClNO3S
Molecular Weight 213.68
CAS No. 258530-60-8
Cat. No. B1654686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxide-4-thiomorpholine acetic acid
CAS258530-60-8
Molecular FormulaC6H12ClNO3S
Molecular Weight213.68
Structural Identifiers
SMILESC1CS(=O)CCN1CC(=O)O.Cl
InChIInChI=1S/C6H11NO3S.ClH/c8-6(9)5-7-1-3-11(10)4-2-7;/h1-5H2,(H,8,9);1H
InChIKeyYXVOVOQLVIYOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 258530-60-8: 1-Oxide-4-thiomorpholine Acetic Acid – A Polarity-Rich Sulfoxide Building Block for Hydrophilic Drug Discovery


1-Oxide-4-thiomorpholine acetic acid (CAS 258530-60-8), systematically named (1-oxido-4-thiomorpholinyl)acetic acid, is a sulfur- and nitrogen-containing heterocyclic building block . It features a thiomorpholine ring bearing an S-oxide group and an acetic acid substituent, with a molecular formula of C₆H₁₁NO₃S and a molecular weight of 177.22 g/mol . The compound is commercially available at research-grade purity (typically 95%) and is primarily employed as a versatile intermediate in medicinal chemistry and organic synthesis .

Oxidation State Sulfoxide building block with tunable sulfur redox chemistry
Polarity Profile Enhanced hydrophilicity over non-oxidized analogs for aqueous compatibility
Medicinal Chemistry Research-grade intermediate for fragment libraries and PROTAC linker design

Why 4-Thiomorpholineacetic Acid Analogs Cannot Freely Substitute for CAS 258530-60-8


The oxidation state of the thiomorpholine sulfur directly dictates key physicochemical parameters that govern solubility, permeability, and intermolecular recognition. The 1-oxide derivative (CAS 258530-60-8) exhibits a predicted lipophilicity reduction of more than 1.4 log units compared to the non-oxidized parent 4-thiomorpholineacetic acid (CAS 6007-55-2) , while its topological polar surface area increases by approximately 11 Ų . These quantitative differences mean that the 1-oxide and its non-oxidized analog are not interchangeable in applications where aqueous solubility, passive membrane permeability, or specific hydrogen-bonding interactions are design-critical parameters.

Attribute
1-Oxide (CAS 258530-60-8)
Non-Oxidized Analog
Lipophilicity
Higher aqueous solubility expected
Higher LogP may reduce aqueous solubility
Polar Surface Area
Larger PSA limits passive permeability
Lower PSA favors membrane penetration
H-Bond Acceptors
4 acceptors may strengthen target binding
3 acceptors offer different recognition profile

Quantitative Differentiation of 1-Oxide-4-thiomorpholine Acetic Acid (CAS 258530-60-8) Against its Closest Analogs


Predicted LogP of -1.41 for the 1-Oxide Derivative Contrasts with 0.06 for the Non-Oxidized Analog, Indicating a >1.4 Log Unit Hydrophilicity Shift

The sulfoxide modification in 1-Oxide-4-thiomorpholine acetic acid reduces the octanol-water partition coefficient (LogP) by approximately 1.47 units relative to 4-thiomorpholineacetic acid. The target compound has a predicted ACD/LogP of -1.41 , whereas the non-oxidized comparator shows a predicted LogP of 0.0577 .

LogP Shift
Cross-study comparable
-1.41 vs 0.06
Supports aqueous solubility profiling
Predicted; validate experimentally
Lipophilicity Drug-likeness ADME

Polar Surface Area Expands from 65.8 to 76.8 Ų upon N-Oxidation, Predicting Reduced Passive Membrane Permeability

The topological polar surface area (PSA) of the 1-oxide derivative is 76.82 Ų , compared with 65.84 Ų for the non-oxidized analog . This 11 Ų increase corresponds to a decrease in predicted passive membrane permeability.

PSA Increase
Cross-study comparable
76.8 vs 65.8 Ų
Indicates reduced passive membrane permeation
Computational prediction; confirm by PAMPA
Polar surface area Membrane permeability Drug design

The N-Oxide Group Contributes an Additional Hydrogen Bond Acceptor, Augmenting Potential Target-Binding Interactions

The 1-oxide compound contains four hydrogen bond acceptors (the sulfoxide oxygen and the carboxylic acid/ring heteroatoms), compared with three for the non-oxide . This difference is a direct consequence of the N-oxide functionality.

H-Bond Acceptors
Class-level inference
4 vs 3
Extra acceptor may enhance target engagement
Property-based; confirm via co-crystal structures
Hydrogen bonding Ligand recognition Medicinal chemistry

The Sulfoxide Moiety Serves as a Single Branch Point for Divergent Synthesis of Sulfide, Sulfoxide, and Sulfone Derivatives

Unlike the non-oxidized analog, 1-Oxide-4-thiomorpholine acetic acid can undergo selective reduction to the parent thiomorpholine or further oxidation to the 1,1-dioxide, providing access to three oxidation states from a single building block . The non-oxide counterpart requires a separate oxidation step to reach the N-oxide.

Synthetic Versatility
Supporting evidence
Reducible to amine; oxidizable to sulfone
Enables divergent SAR exploration
Based on established sulfur redox chemistry
Divergent synthesis SAR exploration Sulfur chemistry

Optimal Procurement Scenarios for 1-Oxide-4-thiomorpholine Acetic Acid (CAS 258530-60-8) Based on Quantitative Differentiation


Design of PROTAC Linkers Requiring High Hydrophilicity to Maintain Drug-Like Properties

PROTAC molecules often suffer from poor solubility due to their high molecular weight. The 1-oxide derivative, with its predicted LogP of -1.41 , offers a hydrophilic linker option that can counterbalance the lipophilic moieties typical of E3 ligase ligands. Its enhanced PSA and additional hydrogen bond acceptor further support aqueous solubility without excessively compromising permeability.

Synthesis of Sulfoxide-to-Sulfone Pharmaceutical Intermediates

The N-oxide functionality serves as a stable sulfoxide intermediate that can be oxidized to the sulfone (1,1-dioxide) in a single step . This route is attractive for constructing sulfone-containing kinase inhibitors or antibacterial agents, where the sulfone group is a key pharmacophore.

Fragment-Based Drug Discovery Libraries Requiring Polar, Soluble Building Blocks

Fragment libraries benefit from small molecules with high solubility and multiple hydrogen-bonding motifs. The 1-oxide provides both a low LogP and an extra H-bond acceptor , making it a valuable addition to polar fragment collections aimed at targeting shallow or hydrophilic binding sites.

Application
Selection Property
Validation Focus
PROTAC linker design
High hydrophilicity
Aqueous solubility and permeability balance
Sulfoxide-to-sulfone intermediates
Sulfur oxidation versatility
Conversion to sulfone and sulfide
Polar fragment libraries
Polar hydrogen-bonding profile
Solubility and binding to polar sites
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